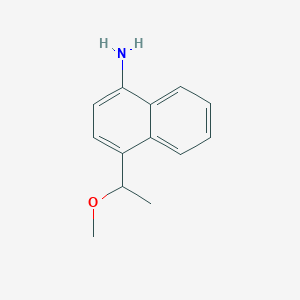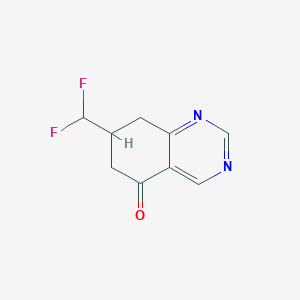
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and have similar biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These are structurally related and exhibit comparable chemical properties.
Uniqueness
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8F2N2O |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-1-7-6(8(14)2-5)3-12-4-13-7/h3-5,9H,1-2H2 |
Clave InChI |
OTPUBJOJGNBMIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=CN=CN=C21)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





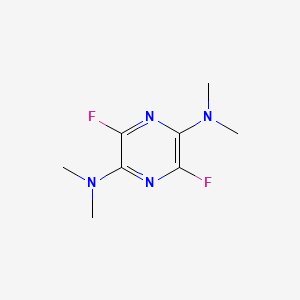
![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)

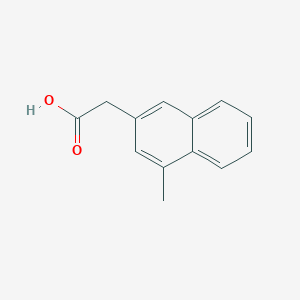

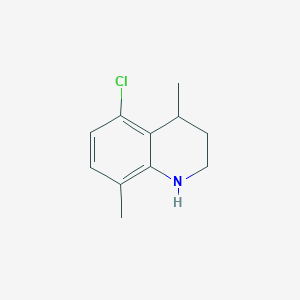
![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)

![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
